molecular formula C25H25N3O4 B3899692 3,5-dimethoxy-N-[(E)-[4-oxo-4-(2-phenylanilino)butan-2-ylidene]amino]benzamide

3,5-dimethoxy-N-[(E)-[4-oxo-4-(2-phenylanilino)butan-2-ylidene]amino]benzamide

Cat. No.: B3899692
M. Wt: 431.5 g/mol
InChI Key: UNVXOXVRJNBURG-WPWMEQJKSA-N
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Description

3,5-dimethoxy-N-[(E)-[4-oxo-4-(2-phenylanilino)butan-2-ylidene]amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy groups, a benzamide core, and a phenylanilino moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

3,5-dimethoxy-N-[(E)-[4-oxo-4-(2-phenylanilino)butan-2-ylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-17(27-28-25(30)19-14-20(31-2)16-21(15-19)32-3)13-24(29)26-23-12-8-7-11-22(23)18-9-5-4-6-10-18/h4-12,14-16H,13H2,1-3H3,(H,26,29)(H,28,30)/b27-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVXOXVRJNBURG-WPWMEQJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC(=C1)OC)OC)CC(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC(=C1)OC)OC)/CC(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[(E)-[4-oxo-4-(2-phenylanilino)butan-2-ylidene]amino]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Phenylanilino Moiety: The phenylanilino group can be introduced through a coupling reaction between aniline derivatives and the benzamide intermediate.

    Formation of the Butan-2-ylidene Group: The final step involves the formation of the butan-2-ylidene group through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[(E)-[4-oxo-4-(2-phenylanilino)butan-2-ylidene]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

3,5-dimethoxy-N-[(E)-[4-oxo-4-(2-phenylanilino)butan-2-ylidene]amino]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[(E)-[4-oxo-4-(2-phenylanilino)butan-2-ylidene]amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxybenzamide: Shares the benzamide core but lacks the phenylanilino and butan-2-ylidene groups.

    N-phenylaniline: Contains the phenylanilino moiety but lacks the benzamide and butan-2-ylidene groups.

    4-oxo-4-(2-phenylanilino)butan-2-ylidene: Contains the butan-2-ylidene group but lacks the benzamide and methoxy groups.

Uniqueness

3,5-dimethoxy-N-[(E)-[4-oxo-4-(2-phenylanilino)butan-2-ylidene]amino]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethoxy-N-[(E)-[4-oxo-4-(2-phenylanilino)butan-2-ylidene]amino]benzamide
Reactant of Route 2
Reactant of Route 2
3,5-dimethoxy-N-[(E)-[4-oxo-4-(2-phenylanilino)butan-2-ylidene]amino]benzamide

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